1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a thiadiazole moiety, and a fluorinated benzenesulfonyl group
Preparation Methods
The synthesis of 1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine ring, followed by the introduction of the thiadiazole group and the fluorinated benzenesulfonyl moiety. Common reagents used in these reactions include sulfonyl chlorides, thiadiazole precursors, and fluorinating agents. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated benzene ring, where nucleophiles replace the fluorine atom.
Cyclization: The thiadiazole moiety can participate in cyclization reactions, forming fused ring systems.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorinated benzenesulfonyl group enhances its binding affinity and selectivity towards certain biological targets. The thiadiazole moiety contributes to its overall stability and reactivity, facilitating its interaction with various biomolecules.
Comparison with Similar Compounds
1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can be compared with other similar compounds, such as:
1-(4-Chloro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and binding properties.
1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)morpholine: The piperazine ring is replaced with a morpholine ring, altering its chemical and biological properties.
1-(4-Fluoro-2-methylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)pyrazole:
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[4-(4-fluoro-2-methylphenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2S2/c1-10-8-11(14)2-3-12(10)22(19,20)18-6-4-17(5-7-18)13-9-15-21-16-13/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGSLZICKSHFNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.